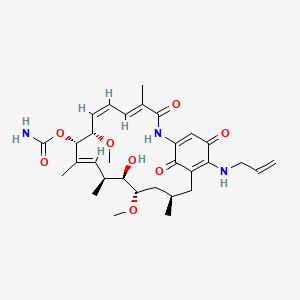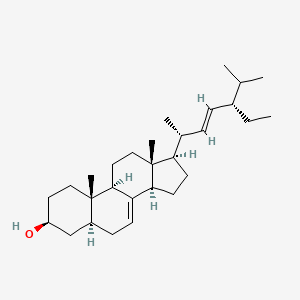
alpha-Spinasterol
Overview
Description
Alpha-Spinasterol is a stigmastane-type phytosterol . It is found in a variety of plant sources such as spinach . It is an important component of argan oil and has been identified in dietary and cosmetic argan oil, milk thistle seed oil, nigella seed oil, and pumpkin seed oil .
Synthesis Analysis
Alpha-Spinasterol has been synthesized by hydrogenation of 7-dehydrostigmasteryl benzoate over platinum in ethyl acetate or by hydrogenation of 7-dehydrostigmasteryl acetate with tris (triphenylphosphine) chlororhodium in benzene-ethanol over Raney/Ni in dioxane .Molecular Structure Analysis
The molecular formula of alpha-Spinasterol is C29H48O . It has a perhydro-cyclopenta [a]phenanthrene backbone composed of three hexagonal rings in the phenanthrenic position (A, B, C) and a pentagonal ring (D). It also bears one or two double bonds on the B ring .Chemical Reactions Analysis
In the presence of heat, light, metal contaminants, and oxygen, preformed radicals easily attack the double bond in Δ7-sterols, beginning an autocatalytic free radical chain reaction following the same chemistry as the oxidation of unsaturated lipids both in ring backbone or at the side chain level .Physical And Chemical Properties Analysis
Alpha-Spinasterol has a molar mass of 412.702 g·mol−1 . It appears as a crystalline solid . Its melting point ranges from 168 to 169 °C .Scientific Research Applications
Membrane Properties and Organization
Spinasterol plays a unique role in the structural and dynamical organization of membranes . It has been found to mimic the membrane properties of natural cholesterol . This includes impacting the molecular packing of the phospholipid fatty acyl chains, the membrane permeability toward polar molecules, and the formation of lateral membrane domains . The membrane behavior of Spinasterol resembles that of cholesterol to some degree .
2. Glucose Uptake in Skeletal Muscle Cells Spinasterol has been found to enhance glucose uptake in skeletal muscle cells . It increases the expression of associated proteins, including insulin receptor substrate-1, AMP-activated protein kinase, and glucose transporter type 4 . This suggests that Spinasterol could potentially be used to improve hyperglycemia by improving glucose uptake into skeletal muscle cells .
3. Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells In addition to enhancing glucose uptake in skeletal muscle cells, Spinasterol also enhances insulin secretion in response to high glucose concentrations in pancreatic β-cells . It increases the expression of associated proteins, including insulin receptor substrate-2, peroxisome proliferator-activated receptor γ, and pancreatic and duodenal homeobox 1 . The insulin secretory effect of Spinasterol is enhanced by a K+ channel blocker and L-type Ca2+ channel agonist and is suppressed by a K+ channel activator and L-type Ca2+ channel blocker .
Mechanism of Action
Target of Action
Spinasterol has been found to interact with several targets in the body. It has been shown to have an impact on the structure and organization of lipid membranes, similar to cholesterol . It also enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion in pancreatic β-cells . Furthermore, it has been suggested to regulate immune molecular mediators, promoting the production of immune cells to achieve anti-inflammatory effects .
Mode of Action
Spinasterol interacts with its targets in various ways. In lipid membranes, it influences the molecular packing of phospholipid fatty acyl chains, membrane permeability toward polar molecules, and the formation of lateral membrane domains . In skeletal muscle cells and pancreatic β-cells, it increases the expression of proteins such as insulin receptor substrate-1, AMP-activated protein kinase, and glucose transporter type 4 .
Biochemical Pathways
Spinasterol affects several biochemical pathways. It modulates immune molecular mediators, leading to an increase in a variety of immune response factors, which in turn improves immunity to achieve an anti-inflammatory effect . It also enhances the expression of proteins involved in glucose uptake and insulin secretion, impacting the metabolic pathways related to glucose metabolism .
Pharmacokinetics
It is known that phytosterols, the class of compounds to which spinasterol belongs, are structurally similar to cholesterol and are integral components of cell membranes . This suggests that Spinasterol may share some of the ADME properties of cholesterol and other phytosterols.
Result of Action
The action of Spinasterol results in several molecular and cellular effects. It enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion in pancreatic β-cells, potentially improving hyperglycemia . It also has anti-inflammatory effects, achieved through the modulation of immune molecular mediators and the activation of immune cells .
Action Environment
Environmental factors can influence the action of Spinasterol. For instance, sterols, including Spinasterol, play an important role in plant stress response to environmental factors such as UV radiation, cold, and drought stress . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/b9-8+/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVFJDZBLUFKCA-FXIAWGAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801044364 | |
| Record name | (3beta,5alpha,22E)-Stigmasta-7,22-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801044364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Spinasterin | |
CAS RN |
481-18-5 | |
| Record name | α-Spinasterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spinasterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta,5alpha,22E)-Stigmasta-7,22-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801044364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-SPINASTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LG993QX1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




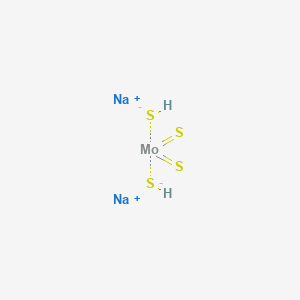
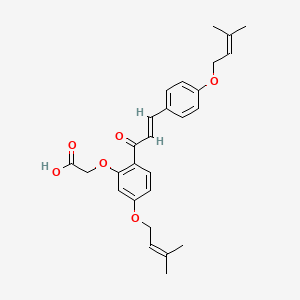
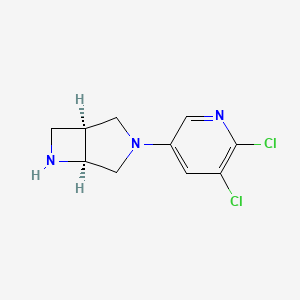
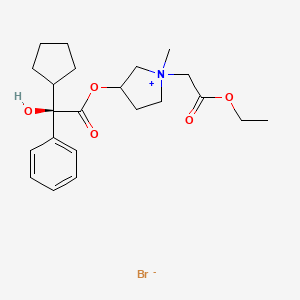

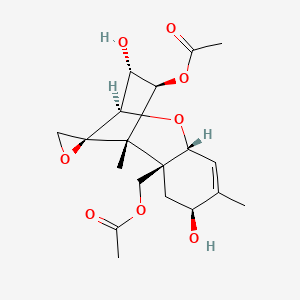
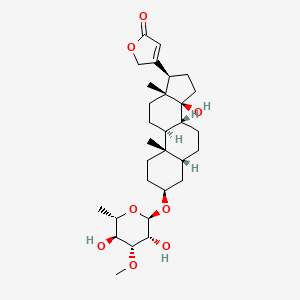
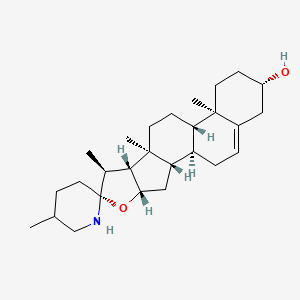
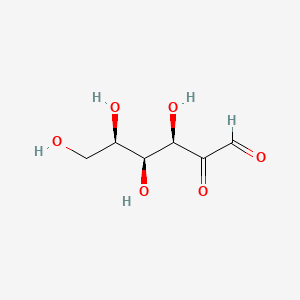
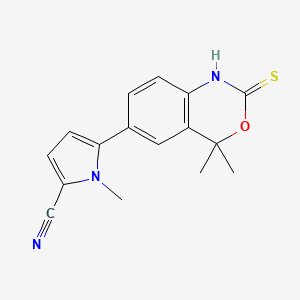

![N-[4,17-Dimethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-dipropyl-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B1681922.png)
